molecular formula C11H14O3 B3253637 3-(3-Methoxy-5-methylphenyl)propanoic acid CAS No. 22524-05-6

3-(3-Methoxy-5-methylphenyl)propanoic acid

Cat. No.: B3253637
CAS No.: 22524-05-6
M. Wt: 194.23 g/mol
InChI Key: QEPJOUOLOCZLLL-UHFFFAOYSA-N
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Description

This compound is primarily studied for its role in cyclization reactions to form tetralones and indanones, which are intermediates in pharmaceutical synthesis .

Synthesis: The compound is synthesized via selective alkylation of the disodium salt of 3-hydroxy-5-methylphenylpropanoic acid (20) using methyl iodide in dimethylformamide (DMF), achieving an 85% yield . Alternative methods include esterification followed by methylation with sodium hydride and methyl iodide .

Properties

IUPAC Name

3-(3-methoxy-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPJOUOLOCZLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic acid typically involves the alkylation of 3-methoxy-5-methylbenzene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 3-methoxy-5-methylbenzene reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of 3-(3-Methoxy-5-methylphenyl)propanoic acid often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Neuroprotective Studies : Research indicates that 3-(3-Methoxy-5-methylphenyl)propanoic acid may influence neurotransmitter systems, potentially acting as a modulator in neuroprotective mechanisms. Its interactions with receptors involved in pain modulation and mood regulation have been documented, suggesting therapeutic potential in treating neurological disorders.
  • Amino Acid Metabolism : This compound serves as a model for studying amino acid metabolism and enzyme interactions. Its unique structure allows for investigations into how modifications affect biological activity and enzyme binding.

Biochemical Applications

  • Enzyme Interaction Studies : The amino group in the compound can form hydrogen bonds with enzymes or receptors, influencing binding affinity and specificity. This property is crucial for understanding enzyme kinetics and metabolic pathways.
  • Synthesis of Complex Molecules : As a building block in organic synthesis, it facilitates the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

StudyFocusFindings
Neuroprotective EffectsInvestigated its role in modulating neurotransmitter releaseDemonstrated potential benefits in reducing neuroinflammation
Enzyme KineticsExamined interactions with specific enzymesFound significant changes in enzyme activity when modified with this compound
Synthesis PathwaysExplored synthetic routes for complex moleculesEstablished efficient methods for producing derivatives with enhanced properties

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents on Phenyl Ring Key Features Reference
3-(3-Methoxy-5-methylphenyl)propanoic acid 3-OCH₃, 5-CH₃ Base compound; used in cyclization studies
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃ Positional isomer; reduced steric hindrance compared to 3-OCH₃ analog
3-(5-Bromo-2-methoxyphenyl)propanoic acid 2-OCH₃, 5-Br Bromine enhances electrophilic reactivity; potential halogen bonding
3-(5-Fluoro-2-methoxyphenyl)propanoic acid 2-OCH₃, 5-F Fluorine increases metabolic stability and lipophilicity
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 2-OCH₃, 5-CH₃ + additional phenyl group Steric bulk influences pharmacological activity (Tolterodine intermediate)
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid Benzodioxole fused ring (O-CH₂-O) Enhanced aromaticity and potential for CNS activity

Cyclization Reactivity

The target compound and its analogs undergo cyclization to form tetralones (6,8-disubstituted) and indanones (5,7-disubstituted). Substituent positions critically influence product ratios:

Compound Cyclization Reagent Major Product (Ratio) Reference
3-(3-Methoxy-5-methylphenyl)propanoic acid Polyphosphoric acid (PPA) Tetralone (2:1 over indanone)
3-(3-Chloro-5-methylphenyl)propanoic acid AlCl₃ in benzene Tetralone (predominant)
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid Friedel-Crafts alkylation Dihydrobenzofuran derivatives

Key Findings :

  • Electron-donating groups (e.g., -OCH₃) favor tetralone formation due to stabilization of intermediates.
  • Bulky substituents (e.g., 3-phenyl in Tolterodine intermediates) reduce cyclization efficiency .

Biological Activity

3-(3-Methoxy-5-methylphenyl)propanoic acid is a compound of interest due to its unique structural features, which include a methoxy group and a methyl group on the phenyl ring. These modifications have implications for its biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(3-Methoxy-5-methylphenyl)propanoic acid is C10H12O2C_{10}H_{12}O_2. The presence of the methoxy and methyl groups significantly influences its chemical reactivity and biological activity. The carboxylic acid moiety allows for hydrogen bonding with target molecules, enhancing its biological interactions .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
Functional GroupsMethoxy, Methyl, Carboxylic Acid

The mechanism of action for 3-(3-Methoxy-5-methylphenyl)propanoic acid involves interactions with various molecular targets. The methoxy and methyl groups enhance binding affinity towards enzymes or receptors, while the carboxylic acid can participate in ionic interactions . This compound has shown potential in modulating neurotransmitter systems, which may influence neuroprotective pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-(3-Methoxy-5-methylphenyl)propanoic acid. It exhibits antioxidant activity and may inhibit monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative disorders . In vitro experiments demonstrated that this compound could reduce oxidative stress in neuronal cell lines.

Case Studies

  • Neurotropic Activity : A study involving the evaluation of various propanoic acid derivatives revealed that 3-(3-Methoxy-5-methylphenyl)propanoic acid promoted neurite outgrowth in neuronal cultures, indicating its potential as a neurotropic agent .
  • Toxicity Assessment : In acute toxicity studies conducted on mice, no significant adverse effects were observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for this compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionAntioxidant activity; MAO-B inhibition
NeurotropicPromotes neurite outgrowth
ToxicityNo significant adverse effects at high doses

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration, 3-(3-Methoxy-5-methylphenyl)propanoic acid is rapidly absorbed and distributed to various organs. Its metabolites were found in significant concentrations in the liver and kidneys, which are critical for its metabolic processing .

Table 3: Pharmacokinetic Profile

ParameterValue
AbsorptionRapid
Peak Concentration15 min post-administration
Major MetabolitesConjugated forms

Q & A

Q. Methodological Answer :

  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation.
  • Waste Disposal : Separate waste must be collected and processed by certified hazardous waste facilities to avoid environmental contamination .
  • PPE : Use gloves, lab coats, and fume hoods during synthesis due to potential irritancy of intermediates like methyl iodide .

Advanced Research Questions

How does solvent choice influence regioselectivity in cyclization reactions?

Q. Methodological Answer :

  • Benzene : Non-polar solvent promotes intramolecular cyclization via electrophilic attack at the less hindered position, yielding indanones as minor products.
  • Nitroethane : Polar aprotic solvent stabilizes carbocation intermediates, shifting selectivity toward tetralones (e.g., AlCl₃ in nitroethane increases tetralone yield by 15% vs. benzene) .
    Experimental Validation : NMR monitoring of intermediates (e.g., acyl chlorides) and DFT calculations can predict regioselectivity trends .

What analytical challenges arise in characterizing 3-(3-Methoxy-5-methylphenyl)propanoic acid?

Q. Methodological Answer :

  • Purity Assessment : Use LC-MS with UV detection (λ = 254 nm) to resolve impurities like unreacted 3-hydroxy precursor.
  • Structural Confirmation : Combine ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons) and FT-IR (C=O stretch at 1700–1720 cm⁻¹) .
  • Quantitative Analysis : Gas chromatography (GC) with FID detection after derivatization (e.g., methyl ester formation) .

What mechanistic insights explain selective alkylation during synthesis?

Methodological Answer :
The bis-anion strategy (generated via NaH in DMF) enables selective O-methylation:

Deprotonation of the phenolic -OH and carboxylic acid groups forms a dianion.

Methyl iodide preferentially reacts with the more nucleophilic phenoxide oxygen due to lower steric hindrance vs. the carboxylate .
Contradiction Analysis : Alternative methods using weaker bases (e.g., NaOCH₃) result in lower yields due to incomplete deprotonation .

How can computational modeling optimize reaction conditions for cyclization?

Q. Methodological Answer :

  • DFT Studies : Calculate activation energies for competing cyclization pathways (tetralone vs. indanone). For example, HF-catalyzed cyclization has a ΔG‡ of 25 kcal/mol for tetralone formation vs. 28 kcal/mol for indanone .
  • Solvent Effects : COSMO-RS simulations predict nitroethane’s polarity enhances carbocation stabilization, aligning with experimental yields .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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